![molecular formula C24H25N5O4 B2377658 N-(1-(1-(3,5-二甲苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 1251690-30-8](/img/structure/B2377658.png)

N-(1-(1-(3,5-二甲苯基)-1H-1,2,3-三唑-4-羰基)哌啶-4-基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

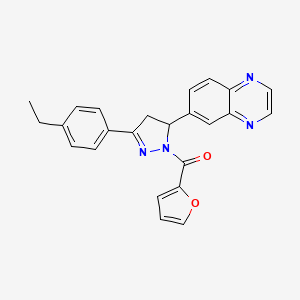

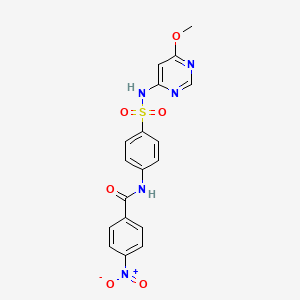

This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and biologically active compounds. These include a piperidine ring, a 1,2,3-triazole ring, a benzo[d][1,3]dioxole moiety, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine and 1,2,3-triazole rings, as well as the benzo[d][1,3]dioxole moiety, are likely to contribute to the rigidity of the molecule, while the amide group could be involved in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of any chiral centers could all influence its properties .科学研究应用

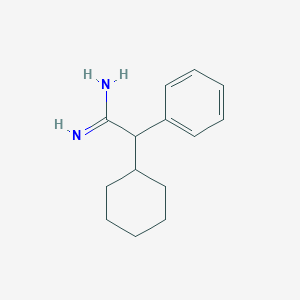

虚拟筛选和抗癌潜力

一项针对尿激酶受体 (uPAR) 的虚拟筛选研究发现了在乳腺癌模型中显示出良好结果的化合物。其中一种通过其结构成分和活性识别的化合物抑制了癌细胞的生长并诱导了细胞凋亡。它还展示了合适的药代动力学特性,可作为潜在癌症治疗剂进一步研究 (Wang 等人,2011 年)。

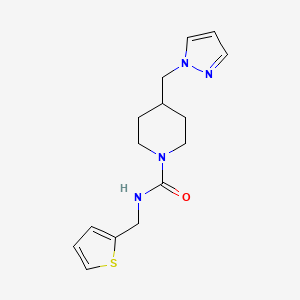

抗肌强直剂

抗肌强直剂的研究导致合成托卡胺的受限类似物,它们是有效的骨骼肌钠离子通道阻滞剂。与托卡胺相比,这些化合物显示出显着的效力增加和依赖于使用的阻滞,表明在需要肌肉松弛的条件下具有治疗用途的潜力 (Catalano 等人,2008 年)。

分子相互作用研究

一项关于特定拮抗剂与 CB1 大麻素受体的分子相互作用的研究提供了对有助于结合和活性的结构和构象方面的见解。这项研究有助于理解化学化合物的结构成分如何影响它们与生物靶标的相互作用 (Shim 等人,2002 年)。

大环内酯合成

从恶唑合成大环内酯的研究证明了恶唑作为活化羧酸的掩蔽形式的实用性。该方法促进了复杂分子的合成,包括具有显着治疗潜力的巨环内酯 (Wasserman 等人,1981 年)。

用于 PET 的放射性配体开发

[11C]R116301 的合成和评估,一种用于中枢神经激肽 (1) 受体的 PET 成像的配体,突出了化学合成在为神经系统疾病开发诊断工具中的作用 (Van der Mey 等人,2005 年)。

安全和危害

未来方向

作用机制

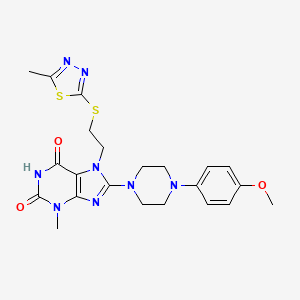

Target of Action

The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. It is responsible for the activation of inflammatory processes and the release of pro-inflammatory cytokines .

Mode of Action

The compound binds to the NLRP3 inflammasome, inhibiting its activation . This prevents the downstream release of pro-inflammatory cytokines, such as IL-1β . The compound’s interaction with its target results in an anti-inflammatory effect .

Biochemical Pathways

The compound affects the inflammatory pathway mediated by the NLRP3 inflammasome . By inhibiting the activation of the NLRP3 inflammasome, the compound prevents the maturation and release of IL-1β, a key pro-inflammatory cytokine . This can lead to a reduction in inflammation and related symptoms .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of NLRP3 inflammasome activation and the subsequent reduction in the release of pro-inflammatory cytokines . This can result in a decrease in inflammation and related symptoms .

属性

IUPAC Name |

N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4/c1-15-9-16(2)11-19(10-15)29-13-20(26-27-29)24(31)28-7-5-18(6-8-28)25-23(30)17-3-4-21-22(12-17)33-14-32-21/h3-4,9-13,18H,5-8,14H2,1-2H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCNFQGOFNXDFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)OCO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Benzenesulfonyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2377576.png)

![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2377578.png)

![ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2377580.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2377584.png)

![2-[(3-Methylfuran-2-yl)methyl-(thian-4-yl)amino]ethanesulfonyl fluoride](/img/structure/B2377586.png)

![Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2377587.png)

![N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2377588.png)